ethyl 4-[4-(2-acetyloxyethoxy)-3-(3-tert-butyl-4-pyrrolidin-1-ylphenyl)phenyl]benzoate
Description
Ethyl 4-[4-(2-acetyloxyethoxy)-3-(3-tert-butyl-4-pyrrolidin-1-ylphenyl)phenyl]benzoate is a polyfunctional benzoate ester derivative characterized by a central benzene ring substituted with two distinct moieties:
- A 2-acetyloxyethoxy group at the 4-position, contributing ester and ether functionalities.
- A 3-tert-butyl-4-pyrrolidin-1-ylphenyl group at the 3-position, introducing steric bulk (via tert-butyl) and a nitrogen-containing heterocycle (pyrrolidine).
The acetyloxy group may influence solubility and hydrolytic stability, while the pyrrolidine moiety could enhance binding affinity to biological targets through hydrogen bonding or π-stacking interactions .
Properties
CAS No. |
895543-08-5 |
|---|---|
Molecular Formula |
C33H39NO5 |
Molecular Weight |
529.7 g/mol |
IUPAC Name |
ethyl 4-[4-(2-acetyloxyethoxy)-3-(3-tert-butyl-4-pyrrolidin-1-ylphenyl)phenyl]benzoate |
InChI |
InChI=1S/C33H39NO5/c1-6-37-32(36)25-11-9-24(10-12-25)26-14-16-31(39-20-19-38-23(2)35)28(21-26)27-13-15-30(34-17-7-8-18-34)29(22-27)33(3,4)5/h9-16,21-22H,6-8,17-20H2,1-5H3 |
InChI Key |
NSMBIFJBBQBGQX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)OCCOC(=O)C)C3=CC(=C(C=C3)N4CCCC4)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[4-(2-acetyloxyethoxy)-3-(3-tert-butyl-4-pyrrolidin-1-ylphenyl)phenyl]benzoate typically involves multiple steps, including esterification and coupling reactions. One common method is the Suzuki–Miyaura coupling, which is widely applied for carbon–carbon bond formation . This reaction involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, where the starting materials are reacted in the presence of acid or base catalysts. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[4-(2-acetyloxyethoxy)-3-(3-tert-butyl-4-pyrrolidin-1-ylphenyl)phenyl]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles like hydroxide or alkoxide ions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Ethyl 4-[4-(2-acetyloxyethoxy)-3-(3-tert-butyl-4-pyrrolidin-1-ylphenyl)phenyl]benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and coupling reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of perfumes, flavoring agents, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-[4-(2-acetyloxyethoxy)-3-(3-tert-butyl-4-pyrrolidin-1-ylphenyl)phenyl]benzoate involves its interaction with specific molecular targets and pathways. The ester functional group can undergo hydrolysis to release active metabolites, which may interact with enzymes or receptors in biological systems. The aromatic rings and other functional groups contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Key Observations :
- Compound features a triazine core with morpholino groups, linked via a urea bridge, suggesting applications in kinase or protease inhibition.
- Compound incorporates fluorinated and pyrazole groups, likely enhancing thermal stability and bioavailability, common in agrochemicals or anti-inflammatory agents .
Key Observations :
- Compound achieves a high yield (92%) due to efficient urea bond formation and straightforward column purification.
Physicochemical and Pharmacological Properties
Key Observations :
- The target compound’s acetyloxy group introduces hydrolytic liability, necessitating formulation optimization.
- Compound ’s urea-triazine structure aligns with kinase inhibitors (e.g., mTOR or PI3K inhibitors) .
- Compound ’s fluorinated pyrazole is reminiscent of nonsteroidal anti-inflammatory drugs (NSAIDs) or herbicides .
Biological Activity
Ethyl 4-[4-(2-acetyloxyethoxy)-3-(3-tert-butyl-4-pyrrolidin-1-ylphenyl)phenyl]benzoate (commonly referred to as "compound X") is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups, including an ethoxy group, a pyrrolidine ring, and a benzoate moiety. Its molecular formula is , and its molecular weight is approximately 463.64 g/mol.
Antioxidant Activity
Research indicates that compounds similar to ethyl benzoates often exhibit significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and protecting cellular components from oxidative stress.
- Study Findings : A study on related compounds showed that they demonstrated substantial antioxidant activity in various in vitro assays, including DPPH radical scavenging and FRAP assays, suggesting potential protective effects against oxidative damage in biological systems .
Cytotoxicity
Cytotoxicity refers to the ability of a compound to kill or inhibit the growth of cells.
- Assessment Methodology : The cytotoxic effects of similar ethyl benzoates were evaluated using the MTT assay on various cell lines. The results indicated varying degrees of cytotoxicity, with some derivatives exhibiting IC50 values greater than 100 µg/mL, indicating low toxicity at higher concentrations .
Gastroprotective Effects
The gastroprotective potential of ethyl benzoate derivatives has been explored in animal models.
- Case Study : In a rat model, the administration of ethyl benzoate at doses of 5, 10, and 20 mg/kg showed significant protection against ethanol-induced gastric mucosal lesions. Histological analysis revealed reduced submucosal edema and decreased leukocyte infiltration, indicating effective gastroprotection .
The biological activity of compound X may be attributed to several mechanisms:
- Antioxidant Mechanism : Increased levels of superoxide dismutase (SOD) were observed in treated groups, suggesting enhanced antioxidant defense.
- Histological Changes : Microscopy revealed flattened gastric mucosa and increased mucus secretion, contributing to the protective effect against gastric lesions.
- Protein Expression : Immunohistochemical analysis indicated down-regulation of pro-apoptotic Bax proteins and up-regulation of heat shock protein 70 (Hsp70), which is associated with cellular stress responses .
Data Summary
| Property | Value/Observation |
|---|---|
| Molecular Formula | |
| Molecular Weight | 463.64 g/mol |
| Antioxidant Activity | Significant in DPPH and FRAP assays |
| Cytotoxicity (IC50) | >100 µg/mL (low toxicity) |
| Gastroprotective Dose | Effective at 5, 10, and 20 mg/kg |
| Mechanisms | Increased SOD levels; altered protein expression |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
